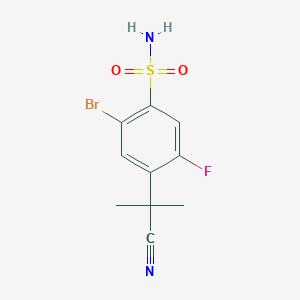
2-Isocyanato-3-(trifluoromethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-3-(trifluoromethoxy)aniline is an organic compound that features both an isocyanate group and a trifluoromethoxy group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-3-(trifluoromethoxy)aniline typically involves the reaction of 3-(trifluoromethoxy)aniline with phosgene or its derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene . The process involves the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isocyanato-3-(trifluoromethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The trifluoromethoxy group can participate in oxidation reactions, although these are less common due to the stability of the trifluoromethoxy group.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and bases such as sodium hydroxide. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound include ureas, carbamates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-3-(trifluoromethoxy)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2-Isocyanato-3-(trifluoromethoxy)aniline exerts its effects involves the interaction of the isocyanate group with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins and other macromolecules, potentially altering their function . The trifluoromethoxy group can influence the compound’s overall reactivity and stability, making it a valuable moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)aniline: Lacks the isocyanate group but shares the trifluoromethoxy moiety.
2-Isocyanatoaniline: Contains the isocyanate group but lacks the trifluoromethoxy group.
2-Isocyanato-4-(trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness
2-Isocyanato-3-(trifluoromethoxy)aniline is unique due to the presence of both the isocyanate and trifluoromethoxy groups on the same molecule. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C8H5F3N2O2 |
|---|---|
Molekulargewicht |
218.13 g/mol |
IUPAC-Name |
2-isocyanato-3-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C8H5F3N2O2/c9-8(10,11)15-6-3-1-2-5(12)7(6)13-4-14/h1-3H,12H2 |
InChI-Schlüssel |
LBMXCXFEKNIWAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)N=C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



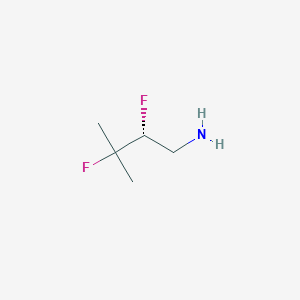
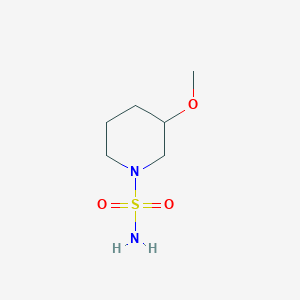
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
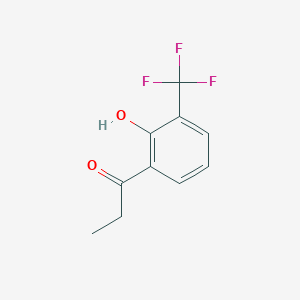
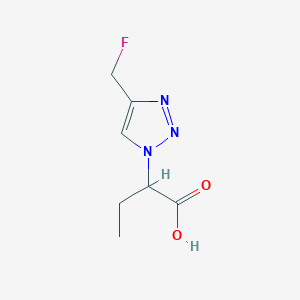
![4-{[(2-Chloro-4-nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13345290.png)
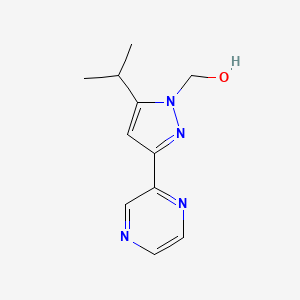

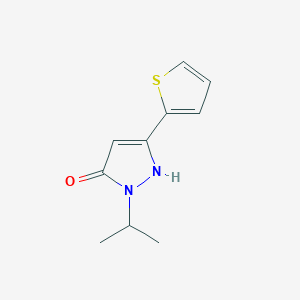
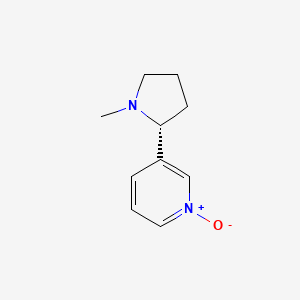
![(5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine](/img/structure/B13345309.png)
